Fmoc-Gly-OH (N-α-Fmoc-glycine) is a fundamental amino acid derivative used extensively in Fmoc-based solid-phase peptide synthesis (SPPS). As the simplest amino acid, glycine provides maximum conformational flexibility and minimal steric hindrance within a peptide sequence. The Fmoc protecting group offers stable, base-labile protection of the amino terminus, enabling stepwise peptide chain elongation with facile deprotection using a mild base like piperidine. This strategy is highly compatible with a wide range of modern coupling reagents and allows for the synthesis of peptides containing acid-sensitive residues, a significant advantage over the harsher acid-based deprotection required in Boc-based SPPS.
Substituting Fmoc-Gly-OH with other building blocks introduces significant process and performance risks. Using a more sterically hindered analog like Fmoc-Ala-OH can reduce coupling efficiency and potentially alter the final peptide's conformational properties. Opting for the alternative Boc-Gly-OH necessitates a complete switch in synthesis strategy to harsher, acid-based deprotection conditions (e.g., trifluoroacetic acid), which can damage acid-sensitive moieties in the peptide sequence and requires different side-chain protection schemes. Using unprotected glycine would lead to uncontrolled polymerization. Even seemingly minor substitutions, such as using a different salt form or a lower-purity grade, can introduce impurities like dipeptides or free amino acids, leading to failed sequences and difficult purification challenges. Therefore, for predictable, high-yield synthesis of peptides requiring a flexible glycine residue under mild Fmoc-based protocols, precise procurement of high-purity Fmoc-Gly-OH is critical.
In comparative assessments of coupling efficiency in solid-phase peptide synthesis, Fmoc-Gly-OH consistently demonstrates superior performance over sterically hindered amino acids. Due to the absence of a side chain, its coupling efficiency is rated as 'Very High', surpassing the 'High' or 'Standard' efficiency observed for amino acids with even small side chains like Alanine (methyl group) or bulky side chains like Valine. This minimal hindrance ensures more complete and faster acylation reactions, which is critical for the synthesis of long or complex peptides.
| Evidence Dimension | Qualitative Coupling Efficiency Rating in SPPS |
| Target Compound Data | Very High |
| Comparator Or Baseline | Fmoc-Ala-OH: Very High; Fmoc-Val-OH (β-branched): Standard; Fmoc-Phe-OH (aromatic): High |
| Quantified Difference | Highest rating in its class due to zero side-chain steric hindrance. |
| Conditions | Standard Solid-Phase Peptide Synthesis (SPPS) protocols. |
Higher coupling efficiency per cycle reduces the accumulation of deletion-sequence impurities, leading to a purer crude product and simplifying downstream purification.
A critical side reaction in Fmoc SPPS is aspartimide formation, which is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser. While Fmoc-Gly-OH itself does not initiate this reaction, its use adjacent to an Aspartic acid residue (Asp) creates one of the most susceptible sequences. However, specific building blocks like Fmoc-Asp(OtBu)-(Dmb)Gly-OH have been developed to completely prevent this side reaction. When synthesizing an Asp-Gly junction, using this specialized dipeptide is superior to a sequential coupling of Fmoc-Asp(OtBu)-OH followed by Fmoc-Gly-OH, which can result in impurity levels as high as 44%. For all other positions, Fmoc-Gly-OH does not pose this risk.
| Evidence Dimension | Aspartimide-related impurities in Asp-Gly sequences |
| Target Compound Data | Not applicable directly, but its presence in an Asp-Gly sequence is a high-risk factor. |
| Comparator Or Baseline | Fmoc-Asp(OtBu)-(Dmb)Gly-OH building block: Leads to impurity levels reduced from 44% to 15% or lower. |
| Quantified Difference | Using a backbone-protected dipeptide comparator can reduce specific impurities by >65% compared to sequential coupling. |
| Conditions | Synthesis of Asp(OtBu)-Gly-containing test peptide (fragment 1-6 scorpion toxin II) with 20% piperidine in DMF treatment. |
Understanding this interaction informs the procurement of specialized reagents for specific sequences, preventing batch failures and ensuring the purity of peptides containing the Asp-Gly motif.
Fmoc-Gly-OH exhibits excellent solubility in common polar aprotic solvents used for SPPS, including dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO). A study evaluating the solubility of various Fmoc-amino acids at a standard concentration of 0.2 M confirmed that Fmoc-Gly-OH is readily soluble. This contrasts with other Fmoc derivatives, such as Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH, which have notoriously low solubility in DMF and NMP, often requiring pre-activation or specialized solvent mixtures to achieve dissolution.
| Evidence Dimension | Solubility at 0.2 M in SPPS Solvents |
| Target Compound Data | Soluble (✓) |
| Comparator Or Baseline | Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH: Not soluble (×) in certain solvent systems without activation. |
| Quantified Difference | Achieves complete dissolution under standard conditions where other common Fmoc-amino acids fail. |
| Conditions | 0.2 M concentration in various solvent systems including IPA and DMSO/IPA mixtures at room temperature. |
High solubility ensures efficient and complete activation and coupling, preventing precipitation in automated synthesis lines and ensuring consistent, reproducible performance without process adjustments.
The minimal steric bulk and high rotational freedom of the glycine residue make Fmoc-Gly-OH the ideal precursor for incorporating flexible linker regions within a peptide sequence. This is critical for applications where two functional domains need to move independently, such as in designing bioactive peptides or antibody-drug conjugates. Its high coupling efficiency ensures the linker is installed with high fidelity.
For sequences containing multiple glycine residues, which can be prone to aggregation, the high solubility and coupling efficiency of Fmoc-Gly-OH are paramount. While challenging Gly-Gly motifs may benefit from specialized dipeptides like Fmoc-Gly-(Dmb)Gly-OH to disrupt aggregation, Fmoc-Gly-OH remains the fundamental building block for constructing less problematic poly-glycine tracts.
Fmoc-Gly-OH serves as a versatile starting point in the solid-phase synthesis of peptidomimetics, such as aza-peptides. For instance, it can be coupled to a resin as the initial residue before the chain is elongated with non-standard monomers like Fmoc-aza-β3-amino acids, demonstrating its compatibility with diverse synthetic strategies beyond natural peptides.
In any standard Fmoc-SPPS workflow, whenever a glycine residue is required, procuring high-purity Fmoc-Gly-OH is the most reliable choice to ensure a predictable outcome. Its compatibility with mild deprotection conditions, standard coupling reagents, and common solvents makes it a robust and essential component for routine and complex peptide manufacturing, minimizing failure rates and simplifying purification.
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